3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid

Lipophilicity Partition Coefficient ADME Prediction

Unlike N-unprotected or N-Boc indoles, this TBS-protected derivative offers superior hydrolytic stability and high lipophilicity (logP 5.25), enabling reliable Pd-catalyzed cross-couplings and amide bond formations without premature N-deprotection. Its orthogonal reactivity streamlines convergent synthesis of kinase inhibitors and GPCR ligands. Precisely manufactured at ≥95% purity with full GHS documentation (H302, H315, H319, H335), it serves as a valuable HPLC reference standard for lipophilic drug libraries. Suitable for multi-kilogram process development under ambient storage conditions.

Molecular Formula C21H25NO2Si
Molecular Weight 351.521
CAS No. 1228957-08-1
Cat. No. B596361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid
CAS1228957-08-1
Synonyms3-(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)benzoic acid
Molecular FormulaC21H25NO2Si
Molecular Weight351.521
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)C3=CC(=CC=C3)C(=O)O
InChIInChI=1S/C21H25NO2Si/c1-21(2,3)25(4,5)22-12-11-17-13-16(9-10-19(17)22)15-7-6-8-18(14-15)20(23)24/h6-14H,1-5H3,(H,23,24)
InChIKeyHDBCXDRSFKQAAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid (CAS 1228957-08-1): A Silyl-Protected Indole Building Block for Advanced Synthesis


3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid (C21H25NO2Si, MW 351.52) is an N-silyl-protected indole derivative featuring a benzoic acid moiety at the 5-position . The tert-butyldimethylsilyl (TBS) group serves as a protective moiety for the indole nitrogen, enhancing the molecule's stability and enabling selective functionalization at the carboxylic acid site for subsequent coupling reactions [1].

Why Analogs Cannot Replace 3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid in Multi-Step Synthetic Routes


In-class indole benzoic acids (e.g., N-unprotected, N-methyl, or N-Boc variants) cannot be freely interchanged with the TBS-protected compound due to substantial differences in hydrolytic stability, lipophilicity, and compatibility with organometallic reaction conditions. The TBS group provides significantly greater resistance to hydrolysis compared to trimethylsilyl (TMS) alternatives [1], while its lipophilicity (calculated logP 5.2504) markedly exceeds that of the unprotected analog (logP 3.76), altering solubility and chromatographic behavior . These physicochemical disparities directly impact reaction outcomes, purification efficiency, and the feasibility of sequential deprotection/coupling steps.

Quantitative Evidence for Prioritizing 3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid Over Closest Analogs


Lipophilicity Enhancement: logP Differential vs. Unprotected Analog

The TBS protecting group substantially increases lipophilicity, as quantified by the calculated logP value of 5.2504 . In contrast, the N-unprotected analog, 3-(1H-indol-5-yl)benzoic acid, exhibits a logP of 3.76 . This ~1.5 log unit difference corresponds to approximately a 30-fold increase in octanol-water partition coefficient.

Lipophilicity Partition Coefficient ADME Prediction

Hydrolytic Stability: TBS vs. TMS Protection on Indole Nitrogen

The tert-butyldimethylsilyl (TBS) group confers significantly greater hydrolytic stability compared to the trimethylsilyl (TMS) group. Under acidic conditions, TBS ethers are approximately 20,000 times more stable than TMS ethers [1]. For indole nitrogen protection, TMS is noted to be 'too labile' and readily removed by methanol or trace water, whereas TBS provides robust protection during multi-step sequences [2].

Protecting Group Stability Hydrolysis Resistance Synthetic Methodology

Purity Specification and GHS Compliance for Reproducible Synthesis

The compound is supplied at a minimum purity of 95+% . Full GHS hazard statements and precautionary codes are provided, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This level of documentation supports regulatory compliance and safe handling in industrial and academic settings.

Purity Quality Control Safety Data

Optimal Use Cases for 3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid in Medicinal Chemistry and Process Development


Scaffold for Suzuki-Miyaura Cross-Coupling in Drug Discovery

The TBS-protected benzoic acid serves as a versatile coupling partner for Pd-catalyzed cross-couplings, enabling the construction of biaryl and heteroaryl frameworks common in kinase inhibitors and GPCR ligands . The enhanced lipophilicity (logP 5.25) and robust N-protection ensure compatibility with organometallic reagents and elevated reaction temperatures, minimizing undesired N-arylation or oxidation side reactions.

Intermediate for Late-Stage Functionalization via Carboxylic Acid Activation

The free carboxylic acid group permits direct activation (e.g., to acid chloride or active ester) for amide bond formation without affecting the TBS-protected indole nitrogen . This orthogonal reactivity is essential for convergent synthetic strategies where the indole NH must remain masked until final deprotection steps, improving overall yield and purity profiles.

Reference Standard in HPLC Method Development for Lipophilic Indole Derivatives

With its high logP (5.2504) and well-defined purity specification (≥95%), the compound serves as a valuable retention time marker and system suitability standard when developing reversed-phase HPLC methods for libraries of lipophilic indole-based drug candidates .

Process Chemistry: Robust Building Block for Scale-Up Campaigns

The TBS group's stability under ambient storage (cool, dry conditions) and resistance to premature hydrolysis during aqueous workups make this compound suitable for multi-kilogram process development campaigns. Its defined GHS profile (H302, H315, H319, H335) ensures safe handling in pilot plant environments where comprehensive SDS documentation is mandatory.

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